

# The Dawn of Noble Gas Chemistry: A Technical Guide to the Early Syntheses

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## Compound of Interest

Compound Name: *Krypton difluoride*

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For much of chemical history, the noble gases were considered inert, steadfastly refusing to form compounds. This paradigm shifted dramatically in 1962 with the pioneering work of Neil Bartlett, which opened the floodgates to a new field of chemistry. This technical guide delves into the seminal early syntheses of noble gas compounds, providing researchers, scientists, and drug development professionals with a detailed account of the foundational experiments that reshaped our understanding of chemical bonding.

## The Genesis: Bartlett's Synthesis of "Xenon Hexafluoroplatinate"

The journey into noble gas chemistry began with an insightful observation by Neil Bartlett at the University of British Columbia.<sup>[1][2][3][4][5][6][7]</sup> He had earlier synthesized dioxygenyl hexafluoroplatinate ( $\text{O}_2^+[\text{PtF}_6]^-$ ) and noted that the ionization potential of molecular oxygen ( $1175 \text{ kJ mol}^{-1}$ ) was remarkably close to that of xenon ( $1170 \text{ kJ mol}^{-1}$ ).<sup>[1][8]</sup> This similarity led him to hypothesize that platinum hexafluoride ( $\text{PtF}_6$ ), a powerful oxidizing agent, could also oxidize xenon.<sup>[9][10]</sup>

In a landmark experiment conducted on March 23, 1962, Bartlett combined xenon gas with the deep red vapor of platinum hexafluoride at room temperature.<sup>[7][11][12]</sup> The reaction was immediate, yielding a yellow-orange solid.<sup>[7][11]</sup> Bartlett initially formulated this product as xenon hexafluoroplatinate,  $\text{Xe}^+[\text{PtF}_6]^-$ .<sup>[1][2][6][11]</sup>

While subsequent research revealed that Bartlett's initial product was likely a more complex mixture of salts, such as  $[\text{XeF}]^+[\text{PtF}_5]^-$  and  $[\text{XeF}]^+[\text{Pt}_2\text{F}_{11}]^-$ , his experiment was the first definitive proof that noble gases could form stable chemical compounds, effectively dismantling the long-held doctrine of their inertness.<sup>[1][8][13]</sup>

## Conceptual Pathway of Bartlett's Discovery



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Caption: Logical progression leading to the first noble gas compound.

## Experimental Protocol: Synthesis of "Xenon Hexafluoroplatinate"

The original experiment was elegantly simple in its execution. The following protocol is based on the available descriptions of Bartlett's work.

Materials:

- Xenon gas (Xe)
- Platinum hexafluoride ( $\text{PtF}_6$ ) gas
- Reaction vessel (glass)

Procedure:

- Introduce platinum hexafluoride vapor, a potent oxidizing agent with a blood-red color, into a reaction vessel.<sup>[7]</sup>
- Introduce an equimolar amount of xenon gas into the same vessel.
- The reaction proceeds spontaneously at room temperature.

- Observe the immediate formation of a yellow-orange solid product.[7]

Note: Later preparations involved combining the reactants as gaseous solutions in sulfur hexafluoride ( $\text{SF}_6$ ) at 77 K and then slowly warming them to control the reaction.[1][13]

## The Proliferation of Xenon Fluorides

Bartlett's discovery spurred a flurry of research activity, particularly at Argonne National Laboratory, leading to the synthesis of the binary fluorides of xenon.[8]

### Xenon Tetrafluoride ( $\text{XeF}_4$ )

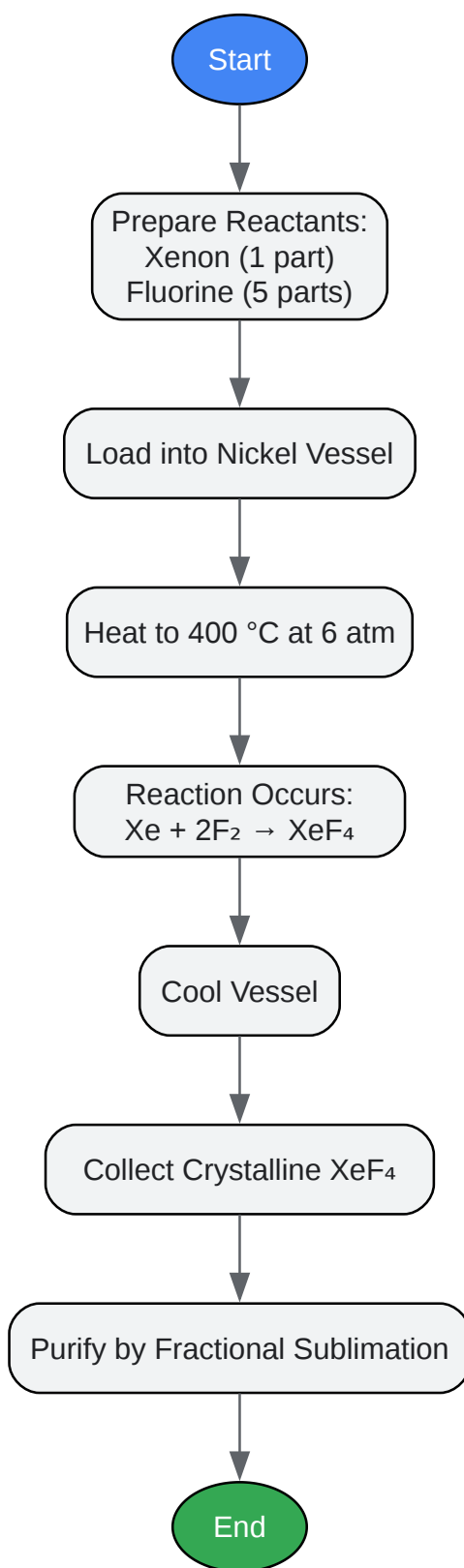
In 1962, shortly after Bartlett's announcement, a team at Argonne National Laboratory, including Chernick, Claassen, and Fields, successfully synthesized xenon tetrafluoride.[14] This was the first binary compound of a noble gas to be created.[14]

Materials:

- Xenon gas ( $\text{Xe}$ )
- Fluorine gas ( $\text{F}_2$ )
- Nickel reaction vessel

Procedure:

- A mixture of xenon and fluorine gas in a 1:5 molar ratio is introduced into a sealed nickel vessel.[14][15]
- The vessel is heated to 400 °C.[14][15][16]
- The initial pressure of the gaseous mixture is approximately 6 atm.[17]
- The reaction yields solid, colorless crystals of xenon tetrafluoride.[14]
- The product can be purified by fractional sublimation due to its involatility.[14]



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Caption: Workflow for the synthesis of Xenon Tetrafluoride.

## Xenon Difluoride (XeF<sub>2</sub>) and Xenon Hexafluoride (XeF<sub>6</sub>)

The synthesis of other xenon fluorides quickly followed. The product of the direct reaction between xenon and fluorine was found to be dependent on the reaction conditions.

- **Xenon Difluoride (XeF<sub>2</sub>):** This compound is favored when using an excess of xenon. It can be prepared by heating a 2:1 mixture of xenon and fluorine at 400 °C in a sealed nickel vessel.[\[15\]](#) Another method involves the reaction of xenon with dioxygen difluoride at approximately -120 °C.[\[15\]](#)
- **Xenon Hexafluoride (XeF<sub>6</sub>):** The formation of XeF<sub>6</sub> requires a large excess of fluorine and higher pressures. It is typically prepared by heating a 1:20 mixture of xenon and fluorine at around 300 °C and 50 atm pressure in a nickel vessel.[\[15\]](#)

## Early Synthesis of Krypton and Radon Compounds

The extension of noble gas chemistry to elements other than xenon also occurred in this early period.

- **Krypton Difluoride (KrF<sub>2</sub>):** In 1963, the synthesis of **krypton difluoride** was reported.[\[8\]](#)[\[18\]](#) This compound is significantly less stable than its xenon analogue and requires more extreme conditions for its formation, such as combining krypton and fluorine in an electrical discharge tube at -183 °C.[\[19\]](#)
- **Radon Fluoride:** Also in 1962, compounds of the radioactive noble gas radon were synthesized.[\[19\]](#) Due to the high radioactivity and short half-life of radon, its chemistry is challenging to study, and its fluoride compounds are not as well-characterized as those of xenon.[\[8\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative data for the early synthesis of noble gas compounds.

Table 1: Synthesis of Xenon Hexafluoroplatinate

Parameter	Value	Reference
Reactants	Xenon (Xe), Platinum Hexafluoride (PtF <sub>6</sub> )	[1]
Temperature	Room Temperature or 77 K (slow warming)	[1][11]
Product Appearance	Orange-yellow solid	[7][11]
Initial Formulation	Xe <sup>+</sup> [PtF <sub>6</sub> ] <sup>-</sup>	[1][2][11]

Table 2: Synthesis of Xenon Fluorides

Compound	Reactant Ratio (Xe:F <sub>2</sub> )	Temperature (°C)	Pressure (atm)	Vessel Material	Reference
XeF <sub>2</sub>	2:1	400	-	Nickel	[15]
XeF <sub>4</sub>	1:5	400	6	Nickel	[14][15]
XeF <sub>6</sub>	1:20	300	50	Nickel	[15]

Table 3: Early Synthesis of Other Noble Gas Fluorides

Compound	Reactants	Temperature (°C)	Method	Reference
KrF <sub>2</sub>	Krypton, Fluorine	-183	Electrical Discharge	[19]
Radon Fluoride	Radon, Fluorine	-	-	[19]

The early syntheses of noble gas compounds, initiated by Neil Bartlett's groundbreaking experiment, fundamentally altered the landscape of chemistry. These foundational studies not only introduced a new class of compounds but also provided a deeper understanding of the nature of chemical bonding, demonstrating that even the most "inert" elements could be coaxed into reactivity under the right conditions. The experimental protocols and data from this

era continue to be of significant interest to researchers exploring the frontiers of inorganic and materials chemistry.

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